Binding Affinity vs. SOS1 Activator 2
VUBI1 binds SOS1 with a Kd of 44 nM as measured by fluorescence polarization anisotropy competition binding assay [1]. In comparison, SOS1 activator 2 (Compound 65), a structurally optimized benzimidazole derivative, exhibits a Kd of 9 nM under comparable biochemical conditions [2]. VUBI1 therefore represents a ~5-fold weaker binder relative to this optimized analog, a difference that may influence the selection of the appropriate tool compound depending on whether high-affinity target engagement or a more moderate affinity window is desired for a given experimental system.
| Evidence Dimension | Biochemical binding affinity to SOS1 (Kd) |
|---|---|
| Target Compound Data | Kd = 44 nM |
| Comparator Or Baseline | SOS1 activator 2 (Compound 65): Kd = 9 nM |
| Quantified Difference | VUBI1 Kd is 4.9-fold higher (weaker affinity) than comparator |
| Conditions | Fluorescence Polarization Anisotropy (FPA) competition binding assay for VUBI1; comparable biochemical binding assay for SOS1 activator 2 |
Why This Matters
The 5-fold difference in SOS1 binding affinity dictates the concentration range required for target engagement in biochemical and cellular assays, directly impacting experimental design and data interpretation.
- [1] Chemical Probes Portal. Probe VUBI1. Potency: Ki 44 nM (Fluorescence Polarization Anisotropy competition binding assay). View Source
- [2] MedChemExpress. SOS1 activator 2 (Compound 65) Product Datasheet. Kd = 9 nM for SOS1. View Source
